molecular formula C10H12F2O3S B1396752 2,2-Difluoropropyl p-toluenesulfonate CAS No. 1262400-01-0

2,2-Difluoropropyl p-toluenesulfonate

Cat. No. B1396752
M. Wt: 250.26 g/mol
InChI Key: BGVKNJJJJWLQRH-UHFFFAOYSA-N
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Description

2,2-Difluoropropyl p-toluenesulfonate is a chemical compound with the formula C10H12F2O3S . It is also known as 2,2-Difluoropropyl tosylate . It is used in laboratory chemicals, the manufacture of substances, and scientific research and development .


Molecular Structure Analysis

The molecular structure of 2,2-Difluoropropyl p-toluenesulfonate is represented by the formula C10H12F2O3S . Unfortunately, the search results do not provide a detailed molecular structure analysis for this specific compound.

Scientific Research Applications

Synthesis of Difluorovinyl Compounds

2,2-Difluoropropyl p-toluenesulfonate plays a crucial role in the synthesis of various difluorovinyl compounds. For instance, its treatment with butyllithium and trialkylboranes forms 1-alkyl-2,2-difluorovinylboranes, which react with acyl chlorides or chloroformates to yield 2,2-difluorovinyl carbonyl compounds (Ichikawa, Hamada, Sonoda, & Kobayashi, 1992). Similarly, another research demonstrated the generation of disubstituted 1,1-difluoro-1-alkenes using a related process (Ichikawa, Moriya, Sonoda, & Kobayashi, 1991).

Facilitating Cross-Coupling Reactions

2,2-Difluoropropyl p-toluenesulfonate is instrumental in various cross-coupling reactions. For instance, its use in generating difluorovinylboranes, which couple with aryl iodides to produce difluoro-1-alkenes, showcases its versatility in organic synthesis (Ichikawa, Minami, Sonoda, & Kobayashi, 1992). Another innovative application involves the synthesis of monosubstituted gem-difluoroolefins via cross-coupling reactions, demonstrating the compound's utility in creating structurally diverse fluorinated compounds (Ichikawa et al., 1996).

Application in Fluorinated Compound Synthesis

The synthesis of various fluorinated compounds is another significant application of 2,2-Difluoropropyl p-toluenesulfonate. For example, its reaction with amines produces (Z)-α-fluoro-β-amino acrylaldehydes, highlighting its role in the development of fluorinated organic molecules (Funabiki, Ohtsuki, Ishihara, & Yamanaka, 1994).

Facilitation of Intramolecular Cyclizations

The compound is also pivotal in intramolecular cyclizations, leading to the synthesis of fluorinated isochromenes and isothiochromenes. This application underscores its importance in facilitating complex organic reactions (Wada et al., 2001).

Generation of Arylthioynamines

Another notable application is in the preparation of arylthioynamines, where (2,2,2-Trifluoroethylthio)benzenes derived from 2,2-Difluoropropyl p-toluenesulfonate react with lithium dialkylamides (Nakai, Tanaka, Setoi, & Ishikawa, 1977).

Safety And Hazards

2,2-Difluoropropyl p-toluenesulfonate is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause long-lasting harmful effects to aquatic life . Safety measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, avoiding release to the environment, wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,2-difluoropropyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2O3S/c1-8-3-5-9(6-4-8)16(13,14)15-7-10(2,11)12/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVKNJJJJWLQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoropropyl p-toluenesulfonate

CAS RN

1262400-01-0
Record name 2,2-Difluoroprop-1-yl toluene-4-sulphonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 2,2-difluoropropanol (0.50 g, 5.20 mmol) in dichloromethane (52.0 mL) and triethylamine (0.50 g, 0.73 mL, 5.20 mmol) at 0° C. is added p-toluenesulfonyl chloride (0.99 g, 5.20 mmol). The mixture is allowed to slowly warm to room temperature over 24 h. The mixture is concentrated and is partitioned between diethyl ether and water. The organic layer is washed with water and brine, dried over magnesium sulfate, filtered, and concentrated to dryness. The material is purified over silica gel to obtain 1.0 g of the title compound as clear crystals. MS (m/z) 250 (M+1).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.73 mL
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step One
Quantity
52 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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